2,4-Pentanedione, 1,5-diphenyl-
Overview
Description
2,4-Pentanedione, 1,5-diphenyl- is an organic compound that belongs to the class of diketones. It is characterized by the presence of two phenyl groups attached to the first and fifth carbon atoms of a pentanedione backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 1,5-diphenyl- can be achieved through various methods. One common approach involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia as the solvent. Sodium is added to the ammonia to form sodium amide, which then reacts with 2,4-pentanedione. Diphenyliodonium chloride is subsequently added to introduce the phenyl groups .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, 1,5-diphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Pentanedione, 1,5-diphenyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of pharmaceuticals, organic intermediates, and analytical reagents.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 1,5-diphenyl- involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to act as both an electrophile and a nucleophile, facilitating various chemical reactions. The enol form is particularly reactive and can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler diketone without phenyl groups, known for its keto-enol tautomerism.
1,3-Diphenyl-1,3-propanedione: Another diketone with phenyl groups, but with a different carbonyl arrangement.
Benzil: A diketone with two phenyl groups attached to adjacent carbonyl carbons.
Uniqueness
2,4-Pentanedione, 1,5-diphenyl- is unique due to the specific positioning of the phenyl groups, which influences its reactivity and stability. The presence of phenyl groups at the 1 and 5 positions enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1,5-diphenylpentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16(11-14-7-3-1-4-8-14)13-17(19)12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHVPDEAVTSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456696 | |
Record name | 2,4-Pentanedione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-04-1 | |
Record name | 2,4-Pentanedione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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